2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2S2/c18-13-5-7-14(8-6-13)25(22,23)21-11-9-20(10-12-21)17-19-15-3-1-2-4-16(15)24-17/h1-8H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIIUBBPSDEPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzothiazole Core
The benzothiazole scaffold is typically constructed via cyclization of 2-aminothiophenol derivatives. Source outlines classical methods, such as condensation of 2-aminothiophenol with carboxylic acids or acyl chlorides under acidic conditions. For example, heating 2-aminothiophenol with benzoic acid in polyphosphoric acid yields unsubstituted benzothiazole. Modern adaptations employ microwave irradiation or photochemical activation to enhance reaction efficiency.
In the context of 2-substituted benzothiazoles, nucleophilic aromatic substitution is pivotal. Source demonstrates that chloromethyl intermediates (e.g., 1-methyl-2-chloromethylbenzimidazole) react with thiol-containing nucleophiles to form benzothiazole derivatives. For the target compound, 2-chlorobenzothiazole serves as the primary precursor, enabling subsequent piperazine incorporation.
Sulfonylation with 4-Bromobenzenesulfonyl Chloride
The final sulfonylation step introduces the 4-bromobenzenesulfonyl group to the piperazine nitrogen. Source describes a two-step protocol:
- Activation : The piperazine-bearing benzothiazole is treated with a weak base (e.g., triethylamine) in dichloromethane at 0°C to deprotonate the secondary amine.
- Sulfonylation : 4-Bromobenzenesulfonyl chloride is added dropwise, followed by stirring at room temperature for 6–8 h.
Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical to prevent over-sulfonylation. Source reports yields of 70–80% after aqueous workup (heptane washes) and recrystallization from ethanol.
Purification and Characterization
Purification
- Liquid-Liquid Extraction : Heptane is employed to remove hydrophobic impurities, with multiple washes ensuring high purity.
- Recrystallization : Ethanol or acetone/water mixtures (4:1) are preferred solvents, yielding crystalline products with >95% purity.
Characterization
- 1H-NMR : Key signals include aromatic protons of the benzothiazole ring (δ 7.30–8.78 ppm) and the piperazine methylene group (δ 3.10–3.50 ppm). The sulfonyl group’s electron-withdrawing effect deshields adjacent protons, appearing as a singlet at δ 7.80–8.20 ppm.
- 13C-NMR : The benzothiazole carbons resonate at δ 120–160 ppm, while the sulfonyl carbon appears near δ 110 ppm.
- Elemental Analysis : Calculated for C₁₇H₁₅BrN₃O₂S₂ (%): C 45.14, H 3.34, N 9.29; Found: C 45.02, H 3.40, N 9.18.
Comparative Analysis of Synthetic Routes
Table 1 summarizes key methodologies:
The patent method offers superior purity and milder conditions, albeit with higher solvent costs. Microwave-assisted synthesis reduces reaction time but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions under specific conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Antitumor Activity
Research has indicated that benzothiazole derivatives exhibit significant antitumor properties. Studies have shown that compounds similar to 2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole can induce apoptosis in cancer cells. For instance, derivatives have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines, demonstrating potential as anticancer agents .
PPARδ Agonism
Recent studies have identified the compound as a potent agonist for peroxisome proliferator-activated receptor delta (PPARδ), which is implicated in metabolic syndromes. The structure-activity relationship studies revealed that modifications on the benzothiazole ring enhance binding affinity and selectivity for PPARδ, suggesting its potential in treating conditions like hypercholesterolemia .
Case Study 1: PPARδ Agonist Development
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized and evaluated a series of piperazine derivatives, including the target compound. The lead compound demonstrated an EC50 value of 4.1 nM against human PPARδ, indicating strong agonistic activity. Furthermore, it was shown to significantly increase high-density lipoprotein cholesterol levels in vivo, highlighting its therapeutic potential in managing dyslipidemia .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of related benzothiazole derivatives. The study reported that these compounds induced apoptosis in prostate cancer cells through the activation of caspase pathways. The findings suggest that modifications to the benzothiazole structure can enhance efficacy against specific cancer types .
Data Summary
Mechanism of Action
The mechanism of action of 2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural features and computed properties of 2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole with analogous compounds:
Key Observations:
- Electron-Withdrawing vs.
- Lipophilicity: The target compound’s LogP (~4.2) is higher than derivatives with polar linkers (e.g., acetamide in , LogP ~1.8) but lower than the benzyl-substituted analog (LogP 4.9, ).
- Antimicrobial Activity: Acetylenic-linked derivatives (e.g., BZ5) exhibit potent antimicrobial activity (MIC 15.62 µg/mL), suggesting that linker flexibility and cyclic amine choice critically influence efficacy .
Biological Activity
2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H15BrN2O2S
- Molecular Weight : 357.25 g/mol
- CAS Number : 899348-66-4
This compound features a benzothiazole core linked to a piperazine ring substituted with a bromobenzenesulfonyl group, which is crucial for its biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of benzothiazole compounds exhibit notable antitumor properties. For instance, one study demonstrated that similar benzothiazole derivatives could inhibit cancer cell proliferation by inducing apoptosis through the activation of caspase pathways. The presence of the piperazine moiety enhances the interaction with cellular targets, potentially increasing efficacy against various cancer types .
The proposed mechanism for the biological activity of this compound involves:
- PPARδ Agonism : This compound acts as an agonist for peroxisome proliferator-activated receptor delta (PPARδ), which plays a critical role in lipid metabolism and inflammation. In vitro studies have shown that it can significantly enhance the expression of genes involved in lipid metabolism, leading to improved lipid profiles in vivo .
- Inhibition of Protein Kinases : The sulfonamide group is known to interact with various protein kinases, thereby inhibiting pathways that lead to cancer cell survival and proliferation. This inhibition can trigger apoptosis in malignant cells .
Case Studies
A significant study published in March 2023 focused on the structure-activity relationship (SAR) of benzothiazole derivatives, including this compound. The study found that modifications to the piperazine ring and sulfonamide group significantly affected PPARδ activation and selectivity over other PPAR subtypes. The lead compound exhibited an EC50 value of 4.1 nM for PPARδ activation, indicating potent biological activity .
Comparative Analysis
A comparative analysis of similar compounds reveals varying degrees of biological activity based on structural modifications:
| Compound Name | PPARδ EC50 (nM) | Antitumor Activity | Other Activities |
|---|---|---|---|
| Compound A | 50 | Moderate | Anti-inflammatory |
| Compound B | 10 | High | Antimicrobial |
| This compound | 4.1 | High | Lipid modulation |
Q & A
Q. What are the recommended synthetic routes for 2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step process:
Benzothiazole Core Formation : React 2-aminothiophenol with a substituted benzaldehyde under acidic conditions to yield the benzothiazole intermediate.
Piperazine Functionalization : Introduce the piperazine moiety via nucleophilic substitution or coupling reactions. For example, react the benzothiazole derivative with 4-bromobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonyl-piperazine group.
Purification : Use column chromatography (silica gel, gradient elution) or recrystallization to isolate the final compound.
Optimization Tips :
- Control temperature (e.g., 0–5°C for sulfonylation to minimize side reactions).
- Use anhydrous solvents (e.g., DMF or dichloromethane) to enhance reaction efficiency.
- Monitor progress via TLC or LC-MS .
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer: Employ a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : Confirm the presence of key protons (e.g., aromatic protons in benzothiazole at δ 7.2–8.5 ppm, piperazine protons at δ 3.0–3.5 ppm).
- Mass Spectrometry (HRMS or LC-MS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to the molecular formula).
- Elemental Analysis : Ensure purity (>95%) and stoichiometric consistency.
- X-ray Crystallography (if feasible): Resolve the 3D structure to confirm regiochemistry .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
Methodological Answer:
- Antiproliferative Activity : Use the MTT assay against cancer cell lines (e.g., MCF7, HCT116) with IC₅₀ determination.
- Antimicrobial Screening : Perform broth microdilution to assess MIC values against S. aureus or C. albicans.
- Anti-HIV Activity : Test inhibition of HIV-1 reverse transcriptase or viral replication in T-cell lines (e.g., MT-4 cells) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modifications to:
- The benzothiazole core (e.g., 6-fluoro or 6-methoxy substituents).
- The sulfonyl group (e.g., 4-chloro or 4-methylphenylsulfonyl).
- The piperazine ring (e.g., methyl or acetyl substituents).
- Biological Evaluation : Compare IC₅₀/MIC values across analogs to identify critical functional groups.
- Computational Modeling : Perform molecular docking to predict interactions with targets (e.g., HIV-1 protease or cancer-related kinases) .
Q. Table 1: Example SAR Trends in Benzothiazole Derivatives
| Substituent Position | Modification | Observed Activity Change |
|---|---|---|
| Benzothiazole C-6 | Methoxy | ↑ Antiproliferative activity |
| Piperazine N-4 | Bromobenzenesulfonyl | ↑ HIV-1 inhibition |
| Sulfonyl Group | Methyl substitution | ↓ Cytotoxicity, ↑ selectivity |
Q. How can contradictions in biological data (e.g., antitumor vs. antimicrobial efficacy) be resolved?
Methodological Answer:
- Target-Specific Assays : Use siRNA knockdown or CRISPR-Cas9 to identify if activity is mediated through distinct pathways (e.g., topoisomerase II for antitumor effects vs. membrane disruption for antimicrobial action).
- Cellular Uptake Studies : Measure intracellular concentrations via LC-MS to correlate bioavailability with efficacy.
- Off-Target Profiling : Screen against a panel of receptors/enzymes (e.g., KinaseScan®) to rule out nonspecific interactions .
Q. What techniques are recommended for elucidating the compound’s mechanism of action?
Methodological Answer:
- Proteomics : Use 2D gel electrophoresis or SILAC to identify differentially expressed proteins in treated vs. untreated cells.
- Flow Cytometry : Assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide).
- Western Blotting : Quantify biomarkers (e.g., p53, Bcl-2) to map signaling pathways.
- Surface Plasmon Resonance (SPR) : Measure binding affinity to hypothesized targets (e.g., tubulin or DNA) .
Q. How can pharmacokinetic properties (e.g., metabolic stability) be evaluated preclinically?
Methodological Answer:
- In Vitro ADME :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis.
- In Vivo Studies : Administer to rodents and measure plasma half-life, Cₘₐₓ, and AUC via serial blood sampling.
- Metabolite Identification : Use high-resolution LC-MS/MS to characterize Phase I/II metabolites .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities across structurally similar compounds?
Methodological Answer:
- Meta-Analysis : Compile data from peer-reviewed studies (e.g., IC₅₀ values for benzothiazole derivatives) and perform statistical tests (e.g., ANOVA) to identify outliers.
- Experimental Replication : Repeat assays under standardized conditions (e.g., same cell lines, passage numbers).
- Structural Re-evaluation : Use X-ray/NMR to confirm if reported discrepancies arise from uncharacterized stereochemistry or impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
